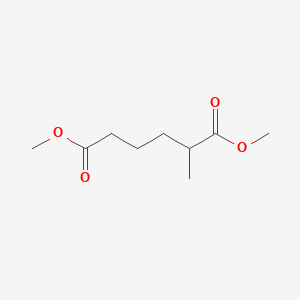
9-(2-Piperidinoethyl)carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Piperidinoethyl)carbazole hydrochloride (PCEC) is a chemical compound that has been extensively studied for its potential applications in scientific research. PCEC is a derivative of carbazole, which is a heterocyclic aromatic compound that has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride is not fully understood, but it is believed to involve the intercalation of 9-(2-Piperidinoethyl)carbazole hydrochloride into the DNA and RNA helix. This intercalation disrupts the normal structure of the nucleic acid, leading to changes in its physical and chemical properties. The binding of 9-(2-Piperidinoethyl)carbazole hydrochloride to nucleic acids also results in changes in its fluorescence properties, which can be used to study the structure and function of nucleic acids.
Biochemical and Physiological Effects:
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have no significant toxic effects on cells or animals at low concentrations. However, at high concentrations, 9-(2-Piperidinoethyl)carbazole hydrochloride can cause cell death and induce apoptosis. 9-(2-Piperidinoethyl)carbazole hydrochloride has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-(2-Piperidinoethyl)carbazole hydrochloride is its relatively simple synthesis method, which makes it accessible for use in a laboratory setting. 9-(2-Piperidinoethyl)carbazole hydrochloride also has a high binding affinity for nucleic acids, making it a useful tool for studying the structure and function of DNA and RNA. However, one limitation of 9-(2-Piperidinoethyl)carbazole hydrochloride is its potential toxicity at high concentrations, which must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on 9-(2-Piperidinoethyl)carbazole hydrochloride. One potential area of research is the development of 9-(2-Piperidinoethyl)carbazole hydrochloride-based fluorescent probes for the detection of specific nucleic acid sequences. Another area of research is the exploration of 9-(2-Piperidinoethyl)carbazole hydrochloride as a potential anti-cancer agent. Additionally, the mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride on nucleic acids could be further elucidated to better understand its potential applications in scientific research.
Méthodes De Synthèse
9-(2-Piperidinoethyl)carbazole hydrochloride can be synthesized by the reaction of 9H-carbazole with 2-(chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate. This reaction yields 9-(2-Piperidinoethyl)carbazole hydrochloride as a hydrochloride salt, which is a white crystalline powder. The synthesis of 9-(2-Piperidinoethyl)carbazole hydrochloride is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have various scientific research applications, including its potential as a fluorescent probe for DNA and RNA. 9-(2-Piperidinoethyl)carbazole hydrochloride has been shown to selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is enhanced upon binding. This property of 9-(2-Piperidinoethyl)carbazole hydrochloride makes it a useful tool for studying the structure and function of nucleic acids.
Propriétés
Numéro CAS |
101418-08-0 |
|---|---|
Formule moléculaire |
C19H22ClN2- |
Poids moléculaire |
314.9 g/mol |
Nom IUPAC |
9-(2-piperidin-1-ium-1-ylethyl)carbazole;chloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21;/h2-5,8-11H,1,6-7,12-15H2;1H |
Clé InChI |
ARMJYVGWORAICL-UHFFFAOYSA-M |
SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
SMILES canonique |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Synonymes |
9-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]carbazole chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)


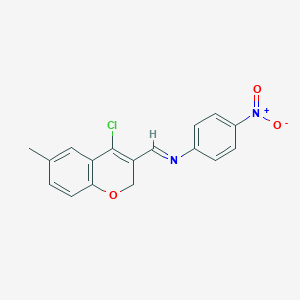
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
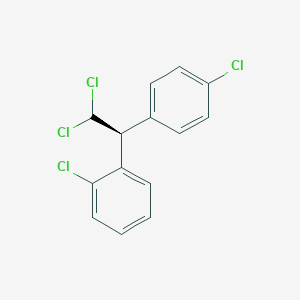
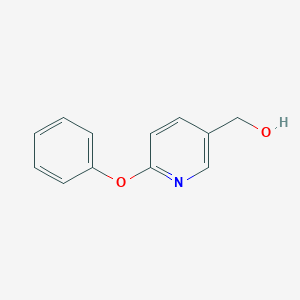
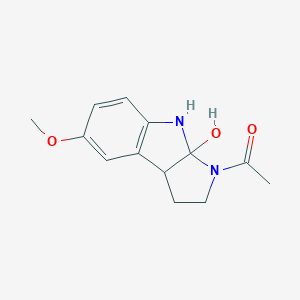

![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)

